molecular formula C9H18O B3366601 (4,4-Dimethylcyclohexyl)methanol CAS No. 1394042-59-1

(4,4-Dimethylcyclohexyl)methanol

Cat. No. B3366601
CAS RN: 1394042-59-1
M. Wt: 142.24 g/mol
InChI Key: YVBPREWFXQYXFK-UHFFFAOYSA-N
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Description

(4,4-Dimethylcyclohexyl)methanol is a chemical compound with the molecular formula C9H18O . It has a molecular weight of 142.24 . The IUPAC name for this compound is (4,4-dimethylcyclohexyl)methanol .


Molecular Structure Analysis

The molecule contains a total of 28 bonds, including 10 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol . The InChI code for this compound is 1S/C9H18O/c1-9(2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 .

It should be stored at temperatures between 0-8°C . The compound has a density of 1.0±0.1 g/cm3 .

Scientific Research Applications

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "warning" . Hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes .

properties

IUPAC Name

(4,4-dimethylcyclohexyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBPREWFXQYXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Dimethylcyclohexyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Dimethylcyclohexyl)methanol
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Reactant of Route 6
(4,4-Dimethylcyclohexyl)methanol

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